![molecular formula C22H23ClN2OS B2995950 3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole CAS No. 878053-83-9](/img/structure/B2995950.png)
3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
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Overview
Description
Indole derivatives, such as the one you mentioned, are a class of compounds that have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific reactions that “3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole” can undergo would depend on the reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole” would depend on its specific structure. Indole itself is known to be a crystalline colorless compound with a specific odor .Scientific Research Applications
Antioxidant Properties
Indole derivatives have been found to exhibit significant antioxidant properties . For example, N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives have been identified as having anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have also been found to exhibit anticancer properties . This suggests that they could potentially be used in the development of new cancer treatments.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties , suggesting potential use in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have shown potential as antidiabetic agents . This suggests that they could be used in the treatment of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic agents .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . These interactions can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological context .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Given the diverse biological activities of indole derivatives, it’s likely that this compound could have a range of potential effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Future Directions
properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-18-8-6-7-17(13-18)16-27-21-14-25(20-10-3-2-9-19(20)21)15-22(26)24-11-4-1-5-12-24/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUKIHJQLULGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole |
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